1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2-methoxyphenyl)methyl)thiourea
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2-methoxyphenyl)methyl)thiourea is a thiourea derivative characterized by a 3,5-bis(trifluoromethyl)phenyl group and a (2-methoxyphenyl)methyl substituent. Thioureas with aromatic and fluorinated groups are widely utilized in asymmetric organocatalysis due to their ability to engage in hydrogen bonding and stabilize transition states .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-methoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N2OS/c1-26-14-5-3-2-4-10(14)9-24-15(27)25-13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h2-8H,9H2,1H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVMLVNQTIZGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2-methoxyphenyl)methyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-methoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and efficiency. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance the scalability and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2-methoxyphenyl)methyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 594.61 g/mol. The structure features a thiourea moiety, which is known for its biological activity, particularly in the context of enzyme inhibition and interaction with biological targets. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, making it an interesting candidate for drug development.
Anticancer Activity
Recent studies have highlighted the potential of 1-(3,5-bis(trifluoromethyl)phenyl)-3-((2-methoxyphenyl)methyl)thiourea as an anticancer agent. The compound has undergone evaluation for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound's mechanism appears to involve the inhibition of specific cancer cell proliferation pathways. In vitro studies have shown significant growth inhibition rates in human tumor cells, indicating its potential as a lead compound for further development .
- Case Studies : A notable study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy across multiple cancer cell lines, revealing promising results with mean growth inhibition values indicating effective cytotoxicity .
Drug Design and Development
The unique structural features of this thiourea derivative make it suitable for further modifications aimed at enhancing its pharmacological properties. Structure-activity relationship (SAR) studies are essential to identify key functional groups that contribute to its biological activity.
- Synthesis : The synthesis process involves several steps that include the formation of the thiourea linkage and incorporation of the trifluoromethyl groups. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Thiourea derivatives have been investigated for their antimicrobial properties. Preliminary studies suggest that compounds similar to this compound may exhibit activity against various bacterial strains, although comprehensive data on this aspect is still limited.
Agricultural Chemistry
The unique properties of trifluoromethyl-substituted compounds have led to interest in their application as agrochemicals. Research into their efficacy as herbicides or fungicides could provide additional avenues for application beyond medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2-methoxyphenyl)methyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Electronic Features
Thiourea derivatives sharing the 3,5-bis(trifluoromethyl)phenyl core exhibit diverse substituents that modulate their steric, electronic, and catalytic properties. Key comparisons include:
Physical and Chemical Properties
- Solubility : The target’s methoxy group may enhance solubility in polar solvents compared to purely hydrophobic derivatives (e.g., ferrocenyl or bicyclic analogs) .
- Thermal Stability : Derivatives like 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R,2S)-indenyl)thiourea exhibit high melting points (148°C), suggesting robust thermal stability .
- Acidity : The trifluoromethyl groups lower the pKa of thiourea N–H protons (~11.6), critical for hydrogen-bond-mediated catalysis .
Catalytic Performance
- Bifunctional Catalysts: Takemoto’s catalyst leverages a dimethylamino group for substrate activation, outperforming simpler thioureas in asymmetric Michael additions .
- Steric Effects: Bulky substituents (e.g., quinolinyl-quinuclidinyl) enhance enantioselectivity but may reduce reaction rates due to steric hindrance .
- Electronic Effects : The target’s methoxy group could stabilize electron-deficient intermediates via resonance, contrasting with electron-withdrawing CF₃ groups in other derivatives .
Biological Activity
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2-methoxyphenyl)methyl)thiourea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 464.43 g/mol. The structure includes a thiourea moiety, which is known for its versatile biological activities.
Thiourea derivatives often exhibit biological activities through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Thioureas can act as enzyme inhibitors, affecting pathways such as protein synthesis and cell proliferation.
- Antioxidant Properties : These compounds may scavenge free radicals and reduce oxidative stress in cells.
- Anticancer Activity : Some thiourea derivatives have shown potential in inhibiting cancer cell growth through apoptosis induction.
Anticancer Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value comparable to standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Jurkat | < 10 | |
| Compound B | A-431 | < 15 | |
| This compound | Various | TBD | Current Study |
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Studies indicated that certain thioureas possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antiviral Activity
Research has indicated that some thiourea derivatives can inhibit viral replication. For example, compounds similar to the one have shown activity against viruses such as HIV and influenza .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thioureas on cancer cell lines. The results indicated that the presence of trifluoromethyl groups significantly enhanced the cytotoxicity compared to non-substituted analogs .
- Antiviral Screening : In another study, a series of thiourea derivatives were screened for antiviral activity against HIV-1. The findings revealed that specific structural modifications led to increased potency, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .
Q & A
Basic: What is the synthetic route for preparing 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2-methoxyphenyl)methyl)thiourea?
Answer:
The compound is synthesized via a nucleophilic addition reaction between 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene and a substituted amine. For example, in related thiourea derivatives, the amine (e.g., (2-methoxyphenyl)methylamine) is reacted with the isothiocyanate precursor in acetonitrile at room temperature for 24 hours, yielding the thiourea product after purification . Key steps include:
- Reagent stoichiometry : Equimolar ratios of isothiocyanate and amine to minimize side reactions.
- Solvent choice : Polar aprotic solvents (e.g., MeCN) enhance reaction efficiency.
- Yield optimization : Slow evaporation of the solvent can yield crystals suitable for X-ray analysis .
Basic: Which analytical methods are critical for characterizing this thiourea derivative?
Answer:
Characterization involves multi-modal techniques:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, with thiourea NH protons typically appearing as broad singlets (δ 8–14 ppm) .
- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry, hydrogen bonding, and conformational disorder. For instance, SCXRD revealed coplanarity between aromatic rings (dihedral angle ~14.86°) and solvent-accessible voids in the crystal lattice .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by detecting residual reactants or byproducts .
Advanced: How does the compound’s structure enable catalytic activity in asymmetric synthesis (e.g., Morita-Baylis-Hillman reactions)?
Answer:
The thiourea moiety acts as a bifunctional hydrogen-bond donor, activating electrophiles (e.g., carbonyls) in asymmetric catalysis. Key structural features include:
- Trifluoromethyl groups : Enhance electron-withdrawing effects, stabilizing transition states.
- Chiral centers : Enantiomeric forms (e.g., R,R- or S,S-TUC) dictate stereoselectivity. For example, (1S,2S)-configured derivatives show higher enantiomeric excess (ee) in MBH reactions due to optimized spatial alignment with substrates .
- Phosphanyl-ferrocenyl substituents : In related complexes, these groups facilitate cooperative metal-ligand interactions, improving reaction rates .
Advanced: What crystallographic challenges arise from molecular disorder, and how are they addressed?
Answer:
Disorder in trifluoromethyl groups or solvent molecules complicates refinement:
- Disordered CF3 groups : Fluorine atoms exhibit rotational disorder, resolved by splitting occupancy ratios (e.g., 54:46) and applying geometric restraints to bond lengths/angles .
- Solvent voids : Large cavities (e.g., 31 ų per unit cell) may host unresolved solvent. Tools like PLATON’s SQUEEZE algorithm model electron density in voids, though residual peaks may persist .
- Refinement parameters : High data-to-parameter ratios (>14:1) and low R factors (<0.06) ensure reliability .
Advanced: How do intermolecular interactions influence the compound’s stability and reactivity?
Answer:
Non-covalent interactions govern packing and stability:
- Intramolecular H-bonding : N–H⋯Npyr interactions create six-membered rings, rigidifying the thiourea core .
- Intermolecular networks : C–H⋯S and N–H⋯S bonds form infinite chains, stabilizing the crystal lattice. These weak interactions may also modulate solubility and bioavailability .
- Steric effects : Bulky substituents (e.g., ferrocenyl groups) hinder π-π stacking but enhance chiral induction in catalysis .
Advanced: How can stereochemical variations impact biological or catalytic activity?
Answer:
Enantiomeric differentiation is critical:
- Case study : (1S,2S)- vs. (1R,2R)-configured thioureas exhibit divergent biological activities. For example, (1S,2S)-TUC derivatives show higher binding affinity to cyclohexylamine-dependent targets due to optimal spatial matching .
- Catalytic asymmetry : Enantiomers may activate distinct reaction pathways. For instance, R,R-TUC derivatives favor α-face attack in carbonyl additions, altering ee values by >20% .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential sulfur volatiles.
- Storage : Inert atmosphere (N2/Ar) at –20°C to prevent degradation .
Advanced: What strategies resolve contradictions in reported biological activities of thiourea derivatives?
Answer:
- Dose-response studies : Replicate assays across multiple concentrations to identify EC50/IC50 discrepancies.
- Structural analogs : Compare substituent effects (e.g., methoxy vs. trifluoromethyl) on activity. For example, 2-methoxyphenyl groups enhance anti-inflammatory activity, while trifluoromethyl groups improve metabolic stability .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding site variations across protein targets .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
